molecular formula C9H15N B039176 1-(But-1-yn-1-yl)-3,3-dimethylazetidine CAS No. 116272-84-5

1-(But-1-yn-1-yl)-3,3-dimethylazetidine

Cat. No.: B039176
CAS No.: 116272-84-5
M. Wt: 137.22 g/mol
InChI Key: SSUTUSZXCZMELE-UHFFFAOYSA-N
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Description

1-(But-1-yn-1-yl)-3,3-dimethylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with two methyl groups at the 3-position and a but-1-yn-1-yl group at the 1-position. The alkyne moiety in the butynyl substituent enables participation in click chemistry and metal-catalyzed cross-coupling reactions, while the azetidine ring offers conformational rigidity, influencing molecular interactions .

Properties

CAS No.

116272-84-5

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-but-1-ynyl-3,3-dimethylazetidine

InChI

InChI=1S/C9H15N/c1-4-5-6-10-7-9(2,3)8-10/h4,7-8H2,1-3H3

InChI Key

SSUTUSZXCZMELE-UHFFFAOYSA-N

SMILES

CCC#CN1CC(C1)(C)C

Canonical SMILES

CCC#CN1CC(C1)(C)C

Synonyms

Azetidine, 1-(1-butynyl)-3,3-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 1-(But-1-yn-1-yl)-3,3-dimethylazetidine with structurally related azetidine derivatives:

Compound Name Molecular Formula Substituents Synthesis Yield Physical State Key Spectral Data (NMR/IR) Applications/Notes
1-(But-1-yn-1-yl)-3,3-dimethylazetidine C₉H₁₃N But-1-yn-1-yl, 3,3-dimethyl Not reported Likely liquid Alkyne C≡C stretch (IR ~2100 cm⁻¹) Click chemistry, catalysis
1-(But-3-yn-1-yl)-3,3-dimethylazetidine C₉H₁₃N But-3-yn-1-yl, 3,3-dimethyl Not reported Liquid (inferred) Alkyne C≡C stretch (IR ~2100 cm⁻¹) Building block for organic synthesis
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3,3-dimethylazetidine C₁₃H₁₅NO₂ Benzodioxolylmethyl, 3,3-dimethyl 58% Colorless oil Aromatic protons (δ 6.8–7.2 ppm, ¹H NMR) Intermediate for C–H functionalization
2-(4-(tBDMS-oxy)but-1-yn-1-yl)-1-(3-MeOPh)-3,3-dimethylazetidine C₂₂H₃₅NO₂Si tBDMS-protected hydroxyl, 3-methoxyphenyl, 3,3-dimethyl 77% Colorless oil Si–O–C stretch (IR ~1100 cm⁻¹), ¹H NMR δ 0.07 (s, Si–CH₃) Catalysis, high-yield synthesis
3,3-Dimethylazetidine hydrochloride C₅H₁₂NCl Unsubstituted azetidine (protonated), 3,3-dimethyl Not reported Solid NH stretch (IR ~2500 cm⁻¹), δ 3.2 ppm (¹H NMR, ring protons) Pharmaceutical salt form
Key Observations:
  • Alkyne Position : The position of the triple bond in butynyl substituents (1-yn vs. 3-yn) alters electronic distribution. But-1-yn-1-yl derivatives may exhibit stronger electron-withdrawing effects due to proximity to the azetidine nitrogen, influencing reactivity in cross-coupling reactions .
  • Steric Effects : Bulky substituents like tert-butyldimethylsilyl (tBDMS) or benzodioxolyl groups reduce reaction rates in sterically hindered environments but enhance stability during purification .
  • Synthesis Yields : Higher yields (77–81%) are achieved with silyl-protected or methoxyphenyl-substituted derivatives, likely due to improved solubility and reduced side reactions .

Reactivity and Functionalization Potential

  • Click Chemistry : The but-1-yn-1-yl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in benzodioxolyl or silyl-protected analogs .
  • Catalytic Applications : Derivatives with electron-donating groups (e.g., 3-methoxyphenyl in ) show enhanced activity in gold-catalyzed reactions due to nitrogen lone-pair availability .
  • Salt Formation : Unsubstituted 3,3-dimethylazetidine forms stable hydrochloride salts, improving solubility for pharmaceutical formulations, whereas alkyne-substituted analogs remain neutral .

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